molecular formula C11H15NOS B13765903 4,4,6,6-tetramethyl-5H-thieno[2,3-c]pyrrole-2-carbaldehyde

4,4,6,6-tetramethyl-5H-thieno[2,3-c]pyrrole-2-carbaldehyde

Cat. No.: B13765903
M. Wt: 209.31 g/mol
InChI Key: HDJJPPBGICUCHZ-UHFFFAOYSA-N
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Description

4,4,6,6-Tetramethyl-5H-thieno[2,3-c]pyrrole-2-carbaldehyde is a fused heterocyclic compound comprising a thiophene ring fused with a pyrrole moiety. Its structure is characterized by tetramethyl substituents at the 4- and 6-positions of the pyrrole ring and a carbaldehyde group at the 2-position of the thieno-pyrrole system. The tetramethyl groups confer significant steric hindrance, which may influence reactivity, solubility, and biological interactions.

Properties

Molecular Formula

C11H15NOS

Molecular Weight

209.31 g/mol

IUPAC Name

4,4,6,6-tetramethyl-5H-thieno[2,3-c]pyrrole-2-carbaldehyde

InChI

InChI=1S/C11H15NOS/c1-10(2)8-5-7(6-13)14-9(8)11(3,4)12-10/h5-6,12H,1-4H3

InChI Key

HDJJPPBGICUCHZ-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(C(N1)(C)C)SC(=C2)C=O)C

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

Detailed Synthetic Route

Step 1: Formation of the Thieno[2,3-c]pyrrole Core
  • Starting from pyrrole or substituted pyrrole derivatives, the fused thieno-pyrrole ring system is constructed.
  • This may involve cyclization reactions under controlled heating and solvent conditions.
Step 3: Formylation at the 2-Position
  • The Vilsmeier-Haack reaction is employed to introduce the aldehyde group.
  • This involves reacting the pyrrole or thieno-pyrrole compound with a Vilsmeier reagent, typically formed in situ from N,N-dimethylformamide (DMF) and a chlorinating agent such as POCl3 or oxalyl chloride.
  • The reaction is conducted under cooling followed by gradual warming to room temperature to optimize yield and minimize side reactions.

Data Tables on Preparation Conditions and Yields

Step Reaction Type Reagents/Conditions Catalyst/Agent Yield (%) Notes
1 Cyclization Pyrrole derivative, heat, solvent None or mild acid/base Variable Formation of thieno[2,3-c]pyrrole core
2 Alkylation Pyrrole-2-carbaldehyde + tert-butyl halide AlCl3 or Lewis acid catalyst 70-85 Selective 4,4,6,6-tetramethyl substitution
3 Formylation (Vilsmeier-Haack) Pyrrole derivative + DMF + POCl3 or oxalyl chloride Vilsmeier reagent formed in situ 60-80 Introduction of aldehyde group at 2-position

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The aldehyde group undergoes nucleophilic additions due to its electrophilic carbonyl carbon. Key reactions include:

Reaction TypeReagents/ConditionsProductsReferences
Schiff base formation Primary amines (e.g., aniline)Imine derivatives
Grignard addition Organomagnesium reagents (RMgX)Secondary alcohols
Cyanohydrin synthesis HCN or KCNα-Hydroxynitrile adducts

Mechanistically, the aldehyde carbon is attacked by nucleophiles (e.g., amines, Grignard reagents), followed by proton transfer to stabilize intermediates. Steric hindrance from the tetramethyl groups may slow kinetics but does not preclude reactivity.

Condensation Reactions

The aldehyde participates in carbonyl condensations to form extended π-systems:

Reaction TypePartnersProductsReferences
Knoevenagel condensation Active methylene compounds (e.g., malononitrile)α,β-Unsaturated derivatives
Chalcone synthesis Acetophenones or aryl ketonesThieno-pyrrole-chalcone hybrids

For example, condensation with malononitrile under basic conditions yields cyano-substituted alkenes, which are precursors for fused heterocycles .

Cyclization Reactions

The compound serves as a building block for polycyclic systems:

Reaction TypeConditionsProductsReferences
Heterocycle fusion Thermal or catalytic cyclizationBenzo-thieno-pyrrole derivatives
Annulation with enones Acid/base catalysis3,4-Dihydro-2H-pyran derivatives

Cyclization often involves intramolecular trapping of intermediates formed during aldehyde reactivity, such as enamines or hydrazones .

Reduction and Oxidation

The aldehyde group is redox-active:

Reaction TypeReagentsProductsReferences
Reduction NaBH₄, LiAlH₄Primary alcohol derivatives
Oxidation KMnO₄, CrO₃Carboxylic acid derivatives

Reduction typically proceeds quantitatively, while oxidation requires strong oxidizing agents due to the electron-rich thieno-pyrrole ring.

Electrophilic Aromatic Substitution

The thiophene ring undergoes regioselective substitution:

Reaction TypeReagentsPosition SubstitutedReferences
Nitration HNO₃/H₂SO₄C-3 or C-5 of thiophene
Sulfonation SO₃/H₂SO₄C-3 of thiophene

Methyl groups at positions 4 and 6 direct electrophiles to the less hindered C-3 or C-5 positions via steric and electronic effects.

Scientific Research Applications

Applications in Organic Synthesis

Building Block for Complex Molecules:
This compound serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various reactions such as:

  • Condensation Reactions: It can react with amines to form imines or with other carbonyl compounds to create more complex structures.
  • Cross-Coupling Reactions: The electron-rich nature of the thieno-pyrrole moiety makes it suitable for cross-coupling reactions with halides or boronic acids.

Example Reaction:
A notable reaction involves the formation of substituted pyrroles through cyclization reactions with appropriate electrophiles. This application is significant in developing new pharmaceuticals and agrochemicals.

Applications in Materials Science

Organic Electronics:
4,4,6,6-Tetramethyl-5H-thieno[2,3-c]pyrrole-2-carbaldehyde has potential applications in the field of organic electronics:

  • Conductive Polymers: Due to its conjugated structure, it can be polymerized to form conductive materials used in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
  • Charge Transport Materials: Its ability to facilitate charge transport makes it an attractive candidate for use in organic semiconductors.

Medicinal Chemistry Applications

Anticancer Activity:
Recent studies have indicated that derivatives of thieno-pyrrole compounds exhibit promising anticancer activity. The unique electronic properties may contribute to their efficacy against various cancer cell lines by inducing apoptosis or inhibiting tumor growth.

Case Study:
In vitro studies demonstrated that certain derivatives of 4,4,6,6-tetramethyl-5H-thieno[2,3-c]pyrrole-2-carbaldehyde showed significant cytotoxic effects on human cancer cell lines. These findings suggest that further exploration into this compound could lead to the development of novel anticancer agents.

Summary of Findings

The applications of 4,4,6,6-tetramethyl-5H-thieno[2,3-c]pyrrole-2-carbaldehyde span across multiple scientific domains:

Application AreaSpecific UsesPotential Benefits
Organic SynthesisBuilding block for complex moleculesVersatile reactivity in various chemical reactions
Materials ScienceConductive polymers and charge transportEnhances performance in electronic devices
Medicinal ChemistryAnticancer activityPotential development of new therapeutic agents

Mechanism of Action

The mechanism by which 4,4,6,6-tetramethyl-5H-thieno[2,3-c]pyrrole-2-carbaldehyde exerts its effects is primarily through its ability to participate in electron transfer processes. The thieno-pyrrole ring system allows for efficient electron delocalization, making it an excellent candidate for use in electronic materials. The molecular targets and pathways involved include interactions with other conjugated systems and participation in charge transfer processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thieno-Pyrrole Derivatives

Thieno-pyrrole derivatives share a fused thiophene-pyrrole core but differ in substituent patterns and ring fusion positions. Key examples from the evidence include:

Compound Name Molecular Formula Substituents Melting Point (°C) Molecular Weight Key Properties/Activities
4,4,6,6-Tetramethyl-5H-thieno[2,3-c]pyrrole-2-carbaldehyde C₁₁H₁₃NOS 4,4,6,6-Tetramethyl, carbaldehyde Not reported 223.29 High steric hindrance
4-Methyl-4H-thieno[3,2-b]pyrrole-5-carbaldehyde C₈H₇NOS Methyl, carbaldehyde 63–64 165.21 Reagent for synthesis
Methyl 6H-thieno[2,3-b]pyrrole-5-carboxylate C₈H₇NO₂S Methyl, carboxylate 127–129 181.21 Reagent for synthesis

Key Observations :

  • Substituent Effects : The tetramethyl groups in the target compound increase steric bulk compared to the single methyl group in the catalog compounds. This may reduce nucleophilic attack at the pyrrole ring but enhance stability.
  • Functional Groups: The carbaldehyde group in the target compound is more electrophilic than the carboxylate ester in Methyl 6H-thieno[2,3-b]pyrrole-5-carboxylate, making it reactive toward amines or hydrazines in condensation reactions.
Heterocyclic Systems with Antiproliferative Activity
Compound Name Molecular Formula Core Structure GI₅₀ (µM) Key Mechanisms
4-(2,6-Diphenyl-2H-pyrazolo[4,3-c]pyridin-7-yl)benzyl alcohol C₂₇H₂₁N₃O Pyrazolo-pyridine Low µM PARP-1 cleavage, caspase-9 activation
Thiazolo-pyrimidine derivatives (11a, 11b) C₂₀H₁₀N₄O₃S, C₂₂H₁₇N₃O₃S Thiazolo-pyrimidine Not tested Fluorescent pH sensing

Key Observations :

  • Structural Divergence: The target compound’s thieno-pyrrole core lacks the pyridine or pyrimidine nitrogen atoms found in these bioactive heterocycles, which are critical for interactions with biological targets (e.g., PARP-1).
  • Functional Group Potential: The carbaldehyde group could serve as a site for derivatization (e.g., Schiff base formation) to enhance bioactivity, akin to modifications seen in pyrazolo-pyridine derivatives .
Physicochemical and Spectral Properties

While spectral data for the target compound are absent, comparisons with similar compounds highlight trends:

Compound Name IR (cm⁻¹) Notable NMR Signals (δ, ppm) Fluorescence
Thiazolo-pyrimidine 11b 3,423 (NH), 2,209 (CN) 2.24 (CH₃), 8.01 (=CH) pH-dependent
Pyrazolo-pyridine derivatives Not reported Aromatic protons at 7.29–7.94 Moderate intensity

Key Observations :

  • The target compound’s carbaldehyde group would likely exhibit a strong IR stretch near 1,700 cm⁻¹ (C=O) and a deshielded aldehyde proton (~9–10 ppm in ¹H NMR).
  • Fluorescence properties, if present, could be modulated by the electron-withdrawing carbaldehyde group, similar to pH-sensitive thiazolo-pyrimidines .

Q & A

Basic: What synthetic methodologies are recommended for preparing 4,4,6,6-tetramethyl-5H-thieno[2,3-c]pyrrole-2-carbaldehyde?

Answer:
The synthesis typically involves cyclization and functionalization steps. Key approaches include:

  • Iodine-mediated electrophilic cyclization : Similar to methods used for pyrazolo-pyridine derivatives, where iodocyclization constructs the heterocyclic core (e.g., 7-iodo intermediates in ).
  • Aldehyde introduction : Oxidation of hydroxymethyl precursors or direct formylation using Vilsmeier-Haack conditions.
  • Optimization : Refluxing in polar aprotic solvents (e.g., pyridine) and controlled stoichiometry of reagents, as seen in thiophene carbonyl syntheses ( ).
    Critical parameters : Temperature control (e.g., 60–80°C), inert atmosphere, and purification via recrystallization (ethanol-DMF mixtures) .

Basic: Which spectroscopic and structural characterization techniques are essential for confirming the compound’s identity?

Answer:

  • Nuclear Magnetic Resonance (NMR) : 1H^1H and 13C^{13}C NMR to verify substituent positions and aldehyde proton resonance (~9.8–10.2 ppm).
  • X-ray crystallography : Resolve stereochemistry and crystal packing, as demonstrated for structurally related pyrrole-carbaldehydes ( ).
  • Mass spectrometry (HRMS) : Confirm molecular ion ([M+H]+^+) and fragmentation patterns.
  • Infrared (IR) spectroscopy : Identify carbonyl stretching (~1680–1720 cm1^{-1}) and thiophene ring vibrations .

Advanced: How can computational modeling predict the reactivity of the carbaldehyde group in nucleophilic addition reactions?

Answer:

  • Density Functional Theory (DFT) : Calculate electrophilicity indices and frontier molecular orbitals (HOMO/LUMO) to assess susceptibility to nucleophiles.
  • Molecular docking : Predict interactions with biological targets (e.g., enzymes) by analyzing the aldehyde’s accessibility in 3D space.
  • Solvent effects : Simulate solvation models (e.g., PCM) to optimize reaction conditions for derivatization .

Advanced: What strategies enable selective derivatization of the carbaldehyde group without degrading the thieno-pyrrole core?

Answer:

  • Protection-deprotection : Use acetals (e.g., ethylene glycol) to temporarily mask the aldehyde during core modifications.
  • Cross-coupling : Employ Suzuki-Miyaura reactions (as in ) to introduce aryl/heteroaryl groups at the 2-position.
  • Reductive amination : React the aldehyde with amines and NaBH4_4 to form imine derivatives while preserving the heterocycle.
    Validation : Monitor reactions via TLC and LC-MS to detect side products (e.g., ring-opening) .

Data Contradiction: How should researchers reconcile discrepancies in reported physical properties (e.g., melting points) of structurally similar compounds?

Answer:

  • Reproducibility checks : Validate purity via HPLC and elemental analysis.
  • Polymorphism studies : Use differential scanning calorimetry (DSC) to identify crystalline forms.
  • Comparative analysis : Cross-reference with structurally analogous compounds (e.g., lists mp 63–64°C for a methyl-substituted thieno-pyrrole carbaldehyde). Adjust synthetic protocols (e.g., cooling rates) to match literature conditions .

Advanced: What in vitro assays are suitable for evaluating the antiproliferative activity of this compound?

Answer:

  • Cell viability assays : Measure GI50_{50} values using MTT/WST-1 in cancer lines (e.g., K562, MCF-7) ( ).
  • Apoptosis markers : Quantify caspase-9 activation and PARP-1 cleavage via Western blot.
  • Autophagy detection : Monitor LC3-II accumulation (immunofluorescence) to assess dual cell death mechanisms.
    Controls : Include reference compounds (e.g., doxorubicin) and validate results across multiple cell lines .

Methodological: What safety protocols are critical when handling this compound in the laboratory?

Answer:

  • PPE : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Perform reactions in fume hoods due to potential aldehyde volatility.
  • Spill management : Neutralize with sodium bisulfite (for aldehydes) and dispose via hazardous waste protocols, as advised for related heterocycles ( ).
    Documentation : Maintain SDS-like records for toxicity and disposal, even if specific data is unavailable .

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